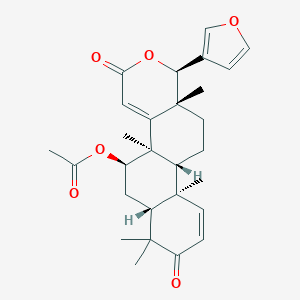

Deoxygedunin

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 309913. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Triterpenes - Limonins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Numéro CAS |

21963-95-1 |

|---|---|

Formule moléculaire |

C28H34O6 |

Poids moléculaire |

466.6 g/mol |

Nom IUPAC |

[(1R,4bR,5R,6aR,10aR,10bR,12aR)-1-(furan-3-yl)-4b,7,7,10a,12a-pentamethyl-3,8-dioxo-5,6,6a,10b,11,12-hexahydro-1H-naphtho[2,1-f]isochromen-5-yl] acetate |

InChI |

InChI=1S/C28H34O6/c1-16(29)33-22-13-19-25(2,3)21(30)8-11-26(19,4)18-7-10-27(5)20(28(18,22)6)14-23(31)34-24(27)17-9-12-32-15-17/h8-9,11-12,14-15,18-19,22,24H,7,10,13H2,1-6H3/t18-,19+,22-,24+,26-,27-,28-/m1/s1 |

Clé InChI |

VOUDTVRGPAGHGA-SQIPALKSSA-N |

SMILES |

CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CC(=O)OC(C4(CC3)C)C5=COC=C5)C)C)(C)C |

SMILES isomérique |

CC(=O)O[C@@H]1C[C@@H]2[C@](C=CC(=O)C2(C)C)([C@@H]3[C@@]1(C4=CC(=O)O[C@H]([C@@]4(CC3)C)C5=COC=C5)C)C |

SMILES canonique |

CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CC(=O)OC(C4(CC3)C)C5=COC=C5)C)C)(C)C |

Autres numéros CAS |

21963-95-1 |

Synonymes |

deoxygedunin |

Origine du produit |

United States |

Foundational & Exploratory

Deoxygedunin: A Technical Whitepaper on its Natural Origin and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxygedunin, a tetranortriterpenoid derived from the Indian neem tree (Azadirachta indica), has emerged as a significant small molecule of interest in neuroscience and oncology.[1][2][3] Initially identified through screening of natural product libraries, it has been characterized as a potent agonist of the Tropomyosin receptor kinase B (TrkB), mimicking the neurotrophic effects of Brain-Derived Neurotrophic Factor (BDNF).[3][4] This technical guide provides a comprehensive overview of the origin of this compound, its biosynthetic context, and its molecular mechanism of action, with a focus on experimental data and protocols relevant to researchers in drug development.

Origin and Isolation

This compound is a naturally occurring limonoid found in the tissues of the Indian neem tree, Azadirachta indica.[1][2][3] It is structurally related to Gedunin, another prominent tetranortriterpenoid from the same source.[2] While the seminal research on this compound's neurotrophic properties by Jang et al. (2010) utilized a commercially sourced sample as part of a larger compound screen, the fundamental isolation procedures for Gedunin and its derivatives from Azadirachta indica provide a clear methodological framework.

Representative Experimental Protocol: Isolation of Gedunin from Azadirachta indica

The following protocol is a representative method for the isolation of Gedunin, from which the isolation of the less abundant this compound would follow similar principles of extraction and chromatographic separation.

1. Plant Material Collection and Preparation:

- Collect fresh leaves or bark of Azadirachta indica.

- Air-dry the plant material in the shade to prevent the degradation of thermolabile compounds.

- Grind the dried material into a coarse powder to increase the surface area for extraction.

2. Solvent Extraction:

- Perform a Soxhlet extraction or maceration of the powdered plant material with a suitable solvent, typically ethanol (B145695) or methanol, to extract a broad range of phytochemicals.

- Alternatively, a sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate (B1210297), then methanol) can be employed for preliminary fractionation.

3. Fractionation of the Crude Extract:

- Concentrate the crude extract under reduced pressure using a rotary evaporator.

- Subject the concentrated extract to liquid-liquid partitioning. A typical scheme would involve partitioning between n-hexane and methanol/water, followed by partitioning of the methanol/water phase with dichloromethane (B109758) or ethyl acetate. Limonoids like Gedunin and this compound are expected to be enriched in the dichloromethane or ethyl acetate fraction.

4. Chromatographic Purification:

- Subject the enriched fraction to column chromatography over silica (B1680970) gel.

- Elute the column with a gradient of increasing polarity, for example, a mixture of n-hexane and ethyl acetate, with the proportion of ethyl acetate gradually increasing.

- Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate solvent system and visualization with UV light or a suitable staining reagent.

- Pool fractions containing compounds with similar TLC profiles.

5. Isolation and Characterization of this compound:

- Subject the pooled fractions containing the compound of interest to further purification using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC), often with a reverse-phase column.

- Characterize the purified compound using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS), to confirm the structure of 14,15-Deoxygedunin.

Biosynthesis of this compound

This compound, as a tetranortriterpenoid, originates from the isoprenoid biosynthetic pathway in Azadirachta indica. The pathway involves the cyclization of squalene (B77637) and subsequent oxidative modifications.

Molecular Mechanism of Action: TrkB Receptor Activation

This compound has been identified as a direct agonist of the TrkB receptor, the primary receptor for BDNF.[3] Unlike BDNF, this compound is a small molecule that can cross the blood-brain barrier, making it a promising therapeutic candidate for neurological disorders.

Signaling Pathway

Upon binding to the extracellular domain of TrkB, this compound induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways crucial for neuronal survival, growth, and plasticity.

Quantitative Data

The following table summarizes key quantitative data related to the biological activity of this compound.

| Parameter | Value | Cell/System | Reference |

| TrkB Binding Affinity (Kd) | 1.4 µM | In vitro binding assay | Jang et al., 2010 |

| Effective Concentration for Neuronal Protection (Glutamate-induced apoptosis) | 0.5 µM | Primary hippocampal neurons | Jang et al., 2010 |

| In vivo dosage for TrkB activation (intraperitoneal) | 5 mg/kg | Mice | Jang et al., 2010 |

| In vivo dosage for neuroprotection (MPTP model) | 5 mg/kg | Mice | Ren et al., 2016 |

Conclusion

This compound represents a compelling natural product with significant potential for the development of therapeutics for neurodegenerative diseases and other conditions where TrkB signaling is implicated. Its origin from the well-known medicinal plant Azadirachta indica underscores the value of natural product screening in drug discovery. The ability of this small molecule to activate the TrkB receptor and its downstream pro-survival pathways provides a strong foundation for further preclinical and clinical investigation. Future research will likely focus on optimizing its pharmacokinetic properties and exploring its efficacy in a wider range of disease models.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a natural product with potent neurotrophic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a Natural Product with Potent Neurotrophic Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Deoxygedunin: A Technical Guide to its Source, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction to Deoxygedunin

This compound is a tetranortriterpenoid, a class of complex natural products, isolated from the Indian neem tree (Azadirachta indica).[1] It is a derivative of the more abundant gedunin (B191287), another bioactive compound found in the same source.[2][3] this compound has garnered significant interest in the scientific community for its potent neurotrophic and neuroprotective properties.[4][5] Research has demonstrated its function as a small-molecule agonist of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF).[3][4] By activating the TrkB signaling pathway, this compound mimics the effects of BDNF, showing potential therapeutic applications in neurodegenerative diseases and depression.[3][4]

Natural Source

The principal natural source of this compound is the seed oil of the Indian neem tree, Azadirachta indica, a plant with a long history in traditional Indian medicine.[1] While other parts of the neem tree contain a variety of bioactive limonoids, the seeds are considered the most concentrated source of gedunin and its derivatives, including this compound.[1]

Extraction and Purification Protocol

While specific protocols detailing the extraction and isolation of this compound are not extensively published, a comprehensive methodology can be synthesized based on established procedures for related tetranortriterpenoids from Azadirachta indica. The following protocol outlines a likely effective approach.

Materials and Equipment

-

Plant Material: Dried neem seeds (Azadirachta indica)

-

Solvents: n-Hexane, methanol (B129727), ethanol (B145695), ethyl acetate (B1210297), dichloromethane (B109758) (all analytical grade)

-

Equipment:

-

Mechanical grinder

-

Soxhlet apparatus

-

Rotary evaporator

-

Glass chromatography columns

-

Silica (B1680970) gel for column chromatography (60-120 mesh)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp for TLC visualization

-

Standard laboratory glassware

-

Experimental Procedure

Step 1: Preparation of Plant Material

-

Obtain mature, dried neem seeds.

-

Grind the seeds into a coarse powder using a mechanical grinder.

Step 2: Defatting of the Seed Powder

-

Place the powdered neem seeds in a cellulose (B213188) thimble and load it into a Soxhlet apparatus.

-

Extract the powder with n-hexane for 6-8 hours to remove the bulk of the non-polar lipids (neem oil). This step is crucial as it enriches the subsequent extract with more polar compounds like gedunin and its derivatives.

-

Discard the n-hexane extract (or reserve for other purposes) and air-dry the defatted seed powder to remove residual solvent.

Step 3: Extraction of Tetranortriterpenoids

-

Transfer the defatted neem seed powder to a clean Soxhlet thimble.

-

Extract the powder with methanol or ethanol for 8-12 hours. These polar solvents are effective in extracting tetranortriterpenoids.

-

After extraction, concentrate the methanolic or ethanolic extract under reduced pressure using a rotary evaporator to obtain a dark, viscous crude extract.

Step 4: Purification by Column Chromatography

-

Prepare a slurry of silica gel in n-hexane and pack it into a glass chromatography column.

-

Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the packed column.

-

Elute the column with a solvent gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate. A suggested gradient is as follows:

-

n-Hexane:Ethyl Acetate (9:1)

-

n-Hexane:Ethyl Acetate (8:2)

-

n-Hexane:Ethyl Acetate (7:3)

-

n-Hexane:Ethyl Acetate (1:1)

-

100% Ethyl Acetate

-

-

Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3). Visualize the spots under a UV lamp.

-

Fractions containing compounds with similar Rf values to gedunin standards (if available) should be pooled. This compound is expected to elute in fractions alongside gedunin due to their structural similarity.

Step 5: Isolation of this compound

-

The pooled fractions containing gedunin and its derivatives are further purified by a second round of column chromatography, often with a more shallow solvent gradient or an isocratic mobile phase.

-

Based on protocols for separating closely related gedunin derivatives, an isocratic purification using a solvent system such as n-hexane:dichloromethane:diethyl ether (5:3:2) may be effective in resolving this compound from gedunin and other related compounds.[2]

-

Monitor the fractions by TLC to identify and isolate the pure this compound.

-

Combine the pure fractions and evaporate the solvent to yield purified this compound.

Data Presentation

| Extraction Method | Plant Part | Solvent System | Extraction Time | Yield | Reference |

| Soxhlet Extraction | Seeds | n-Hexane:Ethanol (50:50) | 6 hours | Oil: 53.5%, Azadirachtin: 1045 mg/kg | Simultaneous Extraction and Separation of Oil and Azadirachtin from Seeds and Leaves of Azadirachta indica using Binary Solvent |

| Soxhlet Extraction | Seeds | n-Hexane | 3 hours | Oil: 40.35% | Extraction of Essential Oil from Neem Seed by Using Soxhlet Extraction Methods |

| Soxhlet Extraction | Seeds | Ethanol | 3 hours | Oil: 42.65% | Extraction of Essential Oil from Neem Seed by Using Soxhlet Extraction Methods |

| Soxhlet Extraction | Seeds | Methanol | 3 hours | Oil: 42.89% | Extraction of Essential Oil from Neem Seed by Using Soxhlet Extraction Methods |

Signaling Pathway of this compound

This compound acts as a potent agonist of the TrkB receptor, initiating a cascade of intracellular signaling events that are crucial for neuronal survival, growth, and plasticity. The binding of this compound to the extracellular domain of TrkB induces the dimerization and autophosphorylation of the receptor on specific tyrosine residues, such as Tyr515.[6] This activation of TrkB leads to the recruitment of adaptor proteins and the subsequent activation of two major downstream signaling pathways:

-

The PI3K/Akt Pathway: This pathway is primarily involved in promoting cell survival and inhibiting apoptosis.

-

The MAPK/ERK Pathway: This pathway plays a critical role in neurogenesis, synaptic plasticity, and long-term potentiation.

The activation of these pathways ultimately leads to the observed neurotrophic and antidepressant-like effects of this compound.

Mandatory Visualizations

This compound Extraction and Purification Workflow

Caption: Workflow for the extraction and purification of this compound.

This compound-Induced TrkB Signaling Pathway

Caption: this compound activates the TrkB signaling cascade.

References

- 1. ijcrt.org [ijcrt.org]

- 2. Gedunin, a Novel Hsp90 Inhibitor: Semisynthesis of Derivatives and Preliminary Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small molecule TrkB agonist this compound protects nigrostriatal dopaminergic neurons from 6-OHDA and MPTP induced neurotoxicity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a natural product with potent neurotrophic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

Deoxygedunin: A Technical Guide to its Mechanism of Action as a TrkB Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxygedunin, a natural product derived from the Indian neem tree (Azadirachta indica), has emerged as a potent and selective agonist of the Tropomyosin receptor kinase B (TrkB). This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its interaction with TrkB and the subsequent activation of downstream signaling cascades. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of small molecule TrkB agonists for various neurological and psychiatric disorders. This compound activates the TrkB receptor and its downstream signaling pathways in a manner independent of Brain-Derived Neurotrophic Factor (BDNF).[[“]][2] Its ability to be orally available and to activate TrkB in the brain highlights its potential as a therapeutic agent.[2][3][4][5]

Core Mechanism of Action: TrkB Agonism

This compound exerts its neurotrophic and neuroprotective effects by directly targeting and activating the TrkB receptor.[[“]][2][3] The core mechanism involves several key steps:

-

Direct Binding to the TrkB Extracellular Domain (ECD): this compound directly binds to the extracellular domain of the TrkB receptor.[[“]] This interaction is selective for TrkB, with no significant binding to TrkA or TrkC receptors.[[“]]

-

Induction of Receptor Dimerization: Upon binding, this compound promotes the dimerization of TrkB receptors.[[“]] This conformational change is a critical step in the activation of the receptor's intrinsic kinase activity.

-

Autophosphorylation of the Kinase Domain: Dimerization leads to the autophosphorylation of specific tyrosine residues within the intracellular kinase domain of the TrkB receptor.[[“]] This phosphorylation event serves as a docking site for various intracellular signaling molecules, thereby initiating downstream signaling cascades.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the interaction of this compound with the TrkB receptor and its biological effects.

| Parameter | Value | Assay Method | Reference |

| Binding Affinity (Kd) | 1.4 µM | [3H]this compound binding assay | [[“]] |

Table 1: this compound-TrkB Binding Affinity.

| Application | Concentration/Dosage | Cell Type/Model | Effect | Reference |

| In Vitro Neuroprotection | 0.5 µM | Primary hippocampal neurons | Protection against glutamate-induced apoptosis | [4] |

| In Vitro TrkB Phosphorylation | 500 nM | Primary hippocampal neurons | Increased TrkB phosphorylation | [[“]] |

| In Vivo TrkB Activation | 5 mg/kg (i.p.) | BDNF conditional knockout mice | TrkB activation in the cortex | [[“]] |

| In Vivo Neuroprotection | 5 mg/kg (i.p.) | MPTP-induced mouse model of Parkinson's disease | Protection of dopaminergic neurons | [5] |

Table 2: Effective Concentrations and Doses of this compound.

Signaling Pathways Activated by this compound

This compound-induced TrkB activation initiates several key downstream signaling pathways that are crucial for neuronal survival, growth, and plasticity.[[“]][5]

Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway

This pathway is centrally involved in cell proliferation, differentiation, and survival.

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway

This pathway is a major signaling route for promoting cell survival and inhibiting apoptosis.

Phospholipase C-gamma (PLC-γ) Pathway

Activation of this pathway leads to the generation of second messengers that modulate intracellular calcium levels and protein kinase C activity.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

TrkB Phosphorylation Assay (Western Blot)

This protocol outlines the steps to assess the level of TrkB phosphorylation in response to this compound treatment.

Detailed Steps:

-

Cell Culture and Treatment: Plate primary neurons or TrkB-transfected cells (e.g., HEK293T) at an appropriate density. Once attached, treat the cells with desired concentrations of this compound (e.g., 500 nM) or vehicle control for a specified time (e.g., 30 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them on a polyacrylamide gel.

-

Western Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to minimize non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated TrkB (e.g., anti-p-TrkB Y816) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated TrkB signal to the total TrkB signal or a loading control (e.g., β-actin or GAPDH).

Neurite Outgrowth Assay

This assay is used to assess the effect of this compound on promoting the growth of neurites, a key aspect of neuronal development and regeneration.

Detailed Steps:

-

Cell Seeding: Plate a suitable neuronal cell line (e.g., PC12 cells) or primary neurons on culture plates coated with an appropriate substrate (e.g., collagen or poly-L-lysine).

-

Compound Treatment: After cell attachment, replace the medium with fresh medium containing various concentrations of this compound or a positive control (e.g., Nerve Growth Factor for PC12 cells).

-

Incubation: Incubate the cells for a period sufficient to allow for neurite extension (typically 24 to 72 hours).

-

Cell Fixation: Gently wash the cells with PBS and fix them with 4% paraformaldehyde in PBS.

-

Immunostaining: Permeabilize the cells and stain with an antibody against a neuronal marker such as β-III-tubulin to visualize the neurites. A fluorescently labeled secondary antibody is then used for detection.

-

Imaging: Acquire images of the stained cells using a fluorescence microscope.

-

Data Analysis: Use image analysis software to quantify various parameters of neurite outgrowth, such as the average neurite length per cell, the number of neurites per cell, and the complexity of neurite branching.

Cell Survival/Neuroprotection Assay

This assay evaluates the ability of this compound to protect neurons from excitotoxic or oxidative stress-induced cell death.

Detailed Steps:

-

Cell Seeding: Plate primary neurons (e.g., hippocampal or cortical neurons) in multi-well plates.

-

Pre-treatment: Pre-treat the neurons with various concentrations of this compound (e.g., 0.5 µM) for 30 minutes to 1 hour.[4]

-

Induction of Cell Death: Induce neuronal cell death by adding a neurotoxic agent such as glutamate (e.g., 50 µM) or by subjecting the cells to oxygen-glucose deprivation (OGD).[4]

-

Incubation: Co-incubate the cells with the neurotoxin and this compound for a specified period (typically 16 to 24 hours).

-

Cell Viability Measurement: Assess cell viability using a suitable method. For example, an MTT assay measures mitochondrial activity in living cells, while fluorescent Live/Dead staining (e.g., with calcein-AM and ethidium (B1194527) homodimer-1) can be used to visualize and quantify live and dead cells.

-

Data Analysis: Quantify the results (e.g., absorbance in an MTT assay or the percentage of live cells) and compare the viability of cells treated with this compound to that of untreated and vehicle-treated controls.

Conclusion

This compound represents a promising small molecule TrkB agonist with significant therapeutic potential for a range of neurological disorders. Its ability to directly bind and activate the TrkB receptor, independent of BDNF, and subsequently stimulate pro-survival and pro-plasticity signaling pathways, makes it a valuable tool for both basic research and drug development. The data and protocols presented in this technical guide provide a comprehensive resource for scientists working to further elucidate the mechanism of action of this compound and to explore its clinical applications.

References

- 1. consensus.app [consensus.app]

- 2. benchchem.com [benchchem.com]

- 3. rombio.unibuc.ro [rombio.unibuc.ro]

- 4. Activation of TrkB/Akt signaling by a TrkB receptor agonist improves long-term histological and functional outcomes in experimental intracerebral hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel method of neural differentiation of PC12 cells by using Opti-MEM as a basic induction medium - PMC [pmc.ncbi.nlm.nih.gov]

Deoxygedunin and the BDNF Signaling Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brain-Derived Neurotrophic Factor (BDNF) is a critical signaling molecule essential for neuronal survival, differentiation, and synaptic plasticity. Its interaction with the Tropomyosin receptor kinase B (TrkB) initiates a cascade of intracellular events crucial for maintaining a healthy nervous system. Dysregulation of the BDNF/TrkB signaling pathway has been implicated in various neurological and psychiatric disorders. Deoxygedunin, a natural tetranortriterpenoid, has emerged as a potent, orally available small molecule that activates the TrkB receptor independently of BDNF, offering a promising therapeutic avenue for neurodegenerative diseases and mood disorders. This technical guide provides an in-depth overview of the interaction between this compound and the BDNF signaling pathway, complete with quantitative data, detailed experimental protocols, and pathway visualizations to support further research and drug development.

Data Presentation: Quantitative Effects of this compound on the BDNF/TrkB Signaling Pathway

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on the TrkB signaling cascade.

| Parameter | Value | Cell Type/Model | Reference |

| Binding Affinity (Kd) | 1.4 µM | Purified TrkB Extracellular Domain | [1][2] |

| Treatment | Protein | Phosphorylation Site | Fold Change (vs. Control) | p-value | Cell Type | Reference |

| 1 µM this compound | TrkB | Tyr 515 | 1.5 | <0.05 | 661W Photoreceptor Cells | [3] |

| 1 µM this compound | Akt | Ser 473 | Significantly Elevated | <0.05 | 661W Photoreceptor Cells | [3] |

| 1 µM this compound | STAT3 | Tyr 705 | Significantly Elevated | <0.01 | 661W Photoreceptor Cells | [3] |

| 1 µM this compound | Erk1/2 | T202/Y204 | Sustained Upregulation | <0.001 | 661W Photoreceptor Cells | [3] |

| Assay | Effect | Dose-Response | Notes | Reference |

| Neuroprotection | Inhibition of Oxygen-Glucose Deprivation (OGD)-induced neuronal apoptosis | Dose-dependent | This compound exhibited potent protective effects on hippocampal neurons. | [1][4] |

| Neuroprotection | Suppression of glutamate-provoked neuronal cell death | Effective at 0.5 µM | Pre-treatment with this compound for 30 minutes suppressed apoptosis. | [1][2][4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound and BDNF signaling.

Primary Neuronal Culture

Primary hippocampal or cortical neurons are essential for studying the neuroprotective effects of this compound.

Materials:

-

Embryonic day 18 (E18) rat or mouse pups

-

Hibernate-A medium

-

Papain dissociation system

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

Poly-D-lysine coated culture plates/coverslips

-

Dissection tools (sterile)

Protocol:

-

Dissect hippocampi or cortices from E18 embryos in ice-cold Hibernate-A medium.

-

Mince the tissue and incubate with papain solution at 37°C for 20-30 minutes.

-

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Centrifuge the cell suspension and resuspend the pellet in pre-warmed Neurobasal medium.

-

Plate the neurons onto poly-D-lysine coated plates at a desired density.

-

Incubate at 37°C in a 5% CO2 humidified incubator. Change half of the medium every 3-4 days.

Western Blotting for TrkB and Downstream Signaling Proteins

Western blotting is used to quantify the phosphorylation status and expression levels of key proteins in the BDNF/TrkB pathway.

a) Cell Lysis

Materials:

-

RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

-

Protease and phosphatase inhibitor cocktails

-

Cell scraper

Protocol:

-

Wash cultured cells with ice-cold PBS.

-

Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the culture dish.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract. Determine protein concentration using a BCA or Bradford assay.

b) SDS-PAGE and Immunoblotting

Materials:

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-TrkB (Tyr515), anti-TrkB, anti-p-Akt (Ser473), anti-Akt, anti-p-Erk1/2 (Thr202/Tyr204), anti-Erk1/2, anti-p-STAT3 (Tyr705), anti-STAT3, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Mix protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions should be optimized, but a starting point is often 1:1000.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the signal using an ECL substrate and an imaging system.

-

Quantify band intensities using software like ImageJ.

Neuronal Viability and Apoptosis Assays

These assays are used to assess the neuroprotective effects of this compound against various insults.

a) MTT Assay for Cell Viability

Protocol:

-

Plate neurons in a 96-well plate.

-

Treat cells with this compound at various concentrations for a specified time before or during exposure to a neurotoxic agent (e.g., glutamate (B1630785) or OGD).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

b) Active Caspase-3 Immunoblotting for Apoptosis

Protocol:

-

Treat neurons as described for the viability assay.

-

Lyse the cells and perform Western blotting as described above.

-

Use a primary antibody specific for cleaved (active) caspase-3 to detect the apoptotic marker.

Mandatory Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and workflows.

Caption: this compound-induced TrkB signaling cascade.

Caption: Western Blotting experimental workflow.

Caption: Neuroprotection assay experimental workflow.

References

- 1. This compound, a Natural Product with Potent Neurotrophic Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Small molecule TrkB agonist this compound protects nigrostriatal dopaminergic neurons from 6-OHDA and MPTP induced neurotoxicity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Deoxygedunin: A Potent Neurotrophic Agent for Neurological Disorders

An In-depth Technical Guide on the Neurotrophic Effects of Deoxygedunin

This compound, a natural product derived from the Indian neem tree, has emerged as a promising therapeutic candidate for a range of neurological diseases.[1][2][3] This technical guide provides a comprehensive overview of its neurotrophic properties, detailing its mechanism of action, preclinical efficacy, and the experimental protocols used to elucidate its effects. It is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this small molecule.

Core Mechanism of Action: A BDNF-Independent TrkB Agonist

This compound exerts its potent neurotrophic effects by acting as an agonist for the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF).[1][2] Unlike BDNF, a large protein with poor pharmacokinetic properties, this compound is an orally available small molecule that can cross the blood-brain barrier.[1][4] Crucially, it activates TrkB and its downstream signaling cascades in a BDNF-independent manner.[1][5] This direct activation of TrkB mimics the biological activities of BDNF, which are essential for neuronal survival, differentiation, and synaptic plasticity.[1][6]

Upon binding to the extracellular domain of TrkB, this compound induces receptor dimerization and autophosphorylation, initiating a cascade of intracellular signaling events.[1] This activation primarily involves two major pathways: the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[1][5] These pathways are critical for mediating the neuroprotective and neurogenic effects of this compound.[1][5]

Quantitative Analysis of Neurotrophic and Neuroprotective Effects

Preclinical studies have demonstrated the significant neuroprotective and neurotrophic efficacy of this compound across various models of neuronal distress and neurodegenerative diseases.

| Experimental Model | Treatment | Key Findings | Reference |

| Glutamate-induced neuronal apoptosis (rat hippocampal neurons) | 0.5 µM this compound pretreatment for 30 min, followed by 50 µM glutamate (B1630785) for 16h | Robustly suppressed neuronal cell death. | [1] |

| Oxygen-Glucose Deprivation (OGD)-induced neuronal apoptosis | Dose-dependent | Inhibited OGD-triggered neuronal apoptosis. | [1] |

| 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease | 5 mg/kg this compound (i.p.) for one month (pre-treatment) or two weeks (post-treatment) | Improved behavioral performance and reduced dopaminergic neuron loss in the substantia nigra. | [5] |

| 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of Parkinson's disease | 5 mg/kg this compound (i.p.) for two weeks | Improved behavioral performance and reduced dopaminergic neuron loss in the substantia nigra. | [5] |

| BDNF −/− pups | Administration of this compound to pregnant BDNF +/− mothers | Prevented the degeneration of the vestibular ganglion. | [1] |

| Mouse models of depression and learning | Administration of this compound | Displayed potent anti-depressant effects and enhanced acquisition of conditioned fear. | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways activated by this compound and a typical experimental workflow for assessing its neuroprotective effects.

Detailed Experimental Protocols

The following are generalized protocols based on the methodologies described in the cited literature. Specific details may vary between studies.

Neuronal Cell Culture and Apoptosis Induction

-

Cell Culture : Primary cortical or hippocampal neurons are isolated from embryonic day 18 rat fetuses. Neurons are plated on poly-D-lysine-coated plates and maintained in Neurobasal medium supplemented with B27 and GlutaMAX.[1]

-

Glutamate-Induced Apoptosis : After 7 days in vitro, neurons are pre-treated with specified concentrations of this compound for 30 minutes. Subsequently, 50 µM of glutamate is added to the culture medium for 16 hours to induce excitotoxic cell death.[1][7]

-

Oxygen-Glucose Deprivation (OGD) : To mimic ischemic conditions, neuronal cultures are washed with glucose-free DMEM and placed in a hypoxic chamber (95% N₂, 5% CO₂) for a specified duration. Following OGD, the medium is replaced with complete Neurobasal medium, and cells are returned to a normoxic incubator for a reperfusion period.[1]

Western Blot Analysis

-

Protein Extraction : Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay.

-

Electrophoresis and Transfer : Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting : Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of TrkB, Akt, and ERK. After washing, membranes are incubated with HRP-conjugated secondary antibodies.

-

Detection : Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software.

Animal Models of Parkinson's Disease

-

6-OHDA Model : Rats receive a unilateral injection of 6-hydroxydopamine into the medial forebrain bundle to create a lesion of the nigrostriatal dopamine (B1211576) system. This compound (5 mg/kg, i.p.) is administered either as a pre-treatment for one month before the lesion or as a post-treatment for two weeks after the lesion.[5]

-

MPTP Model : Mice are administered with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) twice at a dose of 20 mg/kg (i.p.) on day 7 of a two-week this compound (5 mg/kg, i.p.) treatment regimen.[5]

-

Behavioral and Histological Analysis : Behavioral tests (e.g., apomorphine-induced rotations for the 6-OHDA model) are conducted to assess motor function. Following the treatment period, brains are processed for tyrosine hydroxylase (TH) immunohistochemistry to quantify the loss of dopaminergic neurons in the substantia nigra.[5]

Conclusion and Future Directions

This compound represents a significant advancement in the search for small molecule therapeutics for neurodegenerative diseases.[2][6] Its ability to act as a potent TrkB agonist, independent of BDNF, and its favorable pharmacokinetic profile make it a highly attractive candidate for further development.[1][4] The robust neuroprotective effects observed in preclinical models of Parkinson's disease, ischemic injury, and depression highlight its broad therapeutic potential.[1][5]

Future research should focus on elucidating the precise binding site of this compound on the TrkB receptor and further exploring its efficacy in other models of neurodegeneration, such as Alzheimer's disease and amyotrophic lateral sclerosis. Clinical trials are warranted to evaluate the safety and efficacy of this compound in human patients. The continued investigation of this compound and other TrkB agonists holds great promise for the development of novel treatments for a wide range of debilitating neurological disorders.

References

- 1. This compound, a Natural Product with Potent Neurotrophic Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a natural product with potent neurotrophic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. portalrecerca.uab.cat [portalrecerca.uab.cat]

- 4. This compound, a Natural Product with Potent Neurotrophic Activity in Mice | PLOS One [journals.plos.org]

- 5. Small molecule TrkB agonist this compound protects nigrostriatal dopaminergic neurons from 6-OHDA and MPTP induced neurotoxicity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Deoxygedunin: A Potent TrkB Agonist for Learning and Memory Enhancement

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Deoxygedunin, a natural tetranortriterpenoid derived from the Indian neem tree (Azadirachta indica), has emerged as a promising small-molecule agent for enhancing learning and memory.[1] Extensive preclinical research demonstrates its potent and selective agonistic activity on the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF).[2][3][4] By mimicking the neurotrophic effects of BDNF, this compound activates critical signaling cascades that promote neuronal survival, synaptic plasticity, and cognitive function.[2][5][6] This document provides an in-depth technical overview of the mechanisms, experimental validation, and quantitative data supporting the role of this compound in learning and memory enhancement. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel neurotherapeutics.

Mechanism of Action: TrkB Receptor Activation

This compound exerts its effects by directly binding to and activating the TrkB receptor in a BDNF-independent manner.[2][3][4] This interaction initiates a cascade of intracellular signaling events that are crucial for neuronal function and plasticity.

Binding and Dimerization

This compound binds to the extracellular domain (ECD) of the TrkB receptor, which promotes its dimerization and subsequent autophosphorylation.[2][4] This activation is selective for TrkB, with no significant agonistic activity observed on TrkA or TrkC receptors.[2][4]

Downstream Signaling Pathways

Upon activation, TrkB initiates three major downstream signaling pathways:

-

Mitogen-activated protein kinase (MAPK) pathway: This pathway is centrally involved in synaptic plasticity and memory formation.

-

Phosphatidylinositol 3-kinase (PI3K) pathway: This cascade plays a critical role in promoting cell survival and neuroprotection.[5]

-

Phospholipase C-γ (PLC-γ) pathway: This pathway is also implicated in synaptic plasticity and neuronal function.[2]

The activation of these pathways ultimately leads to the observed neuroprotective and cognitive-enhancing effects of this compound.[2][5]

Figure 1: this compound Signaling Pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) for TrkB | 1.4 μM | Radioligand Binding Assay | [1] |

| Effective In Vivo Dose (Learning Enhancement) | 5 mg/kg (i.p.) | Fear Conditioning in Mice | [2] |

| Effective In Vivo Dose (Neuroprotection) | 5 mg/kg (i.p.) | 6-OHDA and MPTP models in rodents | [5] |

Table 1: Pharmacological Parameters of this compound

| Experimental Model | Treatment Group | Outcome Measure | Result | Reference |

| Tone-Shock Fear Conditioning (Mice) | This compound (5 mg/kg, i.p.) | Tone-dependent conditioned freezing | Significant increase in freezing on both testing days (p = .016) | [2] |

| Glutamate-Induced Neuronal Apoptosis (Primary Hippocampal Neurons) | This compound (0.5 µM) | Neuronal Apoptosis | Potent protective effect | [2] |

| Oxygen-Glucose Deprivation (OGD) (Primary Hippocampal Neurons) | This compound | Neuronal Apoptosis | Dose-dependent inhibition | [2] |

Table 2: Efficacy Data in Learning and Neuroprotection Models

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used to evaluate the efficacy of this compound.

Fear Conditioning for Learning and Memory Assessment

This protocol is designed to assess the effect of this compound on the acquisition and consolidation of fear memory, a BDNF-dependent process.

-

Animal Model: Adult wild-type C57BL/6J mice are used.[2]

-

Habituation: Mice are habituated to the testing context prior to the experiment.[2]

-

Drug Administration: this compound (5 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection one hour before fear conditioning.[2]

-

Fear Conditioning: In a novel context, mice undergo tone-shock pairing.

-

Testing: On subsequent days, without further drug administration, mice are placed in the habituated context, and freezing behavior is measured in response to the auditory cue (tone).[2]

-

Data Analysis: The percentage of time spent freezing during the tone presentation is quantified and compared between the this compound and vehicle groups. A repeated measures ANOVA is used for statistical analysis.[2]

Figure 2: Fear Conditioning Experimental Workflow.

In Vitro Neuroprotection Assays

These assays assess the ability of this compound to protect neurons from apoptotic cell death.

-

Cell Culture: Primary hippocampal or cortical neurons are cultured from rat or mouse embryos.[2][4]

-

Pre-treatment: Neurons are pre-treated with this compound (e.g., 0.5 µM) for 30 minutes.[2]

-

Induction of Apoptosis:

-

Glutamate (B1630785) Excitotoxicity: Neurons are exposed to 50 µM glutamate for 16 hours.[2][4]

-

Oxygen-Glucose Deprivation (OGD): The culture medium is replaced with glucose-free medium, and cells are incubated in a hypoxic chamber (95% N2, 5% CO2) for 3 hours.[2]

-

-

Assessment of Cell Death: Neuronal apoptosis is quantified.

-

Western Blot Analysis: To confirm the mechanism of action, cell lysates are analyzed by immunoblotting for phosphorylated TrkB (p-TrkB) and markers of apoptosis such as active caspase-3.[4]

Pharmacokinetics and Bioavailability

This compound is orally available and crosses the blood-brain barrier.[1][3] Following intraperitoneal injection in mice, its action begins at 2 hours and peaks between 4-8 hours, indicating a long duration of action.[1] While it has poor water solubility, it has demonstrated in vivo potency.[1]

Conclusion and Future Directions

This compound represents a significant advancement in the quest for small-molecule therapeutics for cognitive disorders. Its ability to potently and selectively activate the TrkB receptor, mimicking the beneficial effects of BDNF, provides a strong rationale for its further development. The preclinical data robustly support its efficacy in enhancing learning and memory and protecting neurons from damage.

Future research should focus on:

-

Optimizing the formulation of this compound to improve its bioavailability.

-

Conducting comprehensive preclinical toxicology and safety studies.

-

Exploring its therapeutic potential in a wider range of animal models of neurodegenerative and psychiatric disorders.

-

Ultimately, advancing this compound into clinical trials to evaluate its safety and efficacy in human populations.

The compelling preclinical profile of this compound positions it as a lead candidate for the development of a novel class of cognitive enhancers and neuroprotective agents.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, a Natural Product with Potent Neurotrophic Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a natural product with potent neurotrophic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a Natural Product with Potent Neurotrophic Activity in Mice | PLOS One [journals.plos.org]

- 5. Small molecule TrkB agonist this compound protects nigrostriatal dopaminergic neurons from 6-OHDA and MPTP induced neurotoxicity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Structure-Activity Relationship of Deoxygedunin: A Technical Guide for Drug Development Professionals

An In-depth Analysis of Deoxygedunin as a Novel TrkB Agonist for Neurodegenerative and Psychiatric Disorders

Introduction

This compound, a tetranortriterpenoid natural product derived from the Indian neem tree (Azadirachta indica), has emerged as a significant small molecule of interest in the field of neurotherapeutics.[1][2] Unlike its parent compound, gedunin, which is primarily known for its anticancer properties through Hsp90 inhibition, this compound exhibits potent neurotrophic activity.[2][3][4] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, focusing on its mechanism of action as a TrkB agonist, quantitative data, and the experimental protocols used to elucidate its function. This document is intended for researchers, scientists, and drug development professionals exploring new therapeutic avenues for neurological diseases.

Mechanism of Action: A BDNF-Mimetic TrkB Agonist

The primary neurotrophic effect of this compound is mediated through its function as a direct agonist of the Tropomyosin receptor kinase B (TrkB), the high-affinity receptor for Brain-Derived Neurotrophic Factor (BDNF).[1][2] BDNF is a critical neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity.[2] However, its therapeutic application is limited by a poor pharmacokinetic profile.[5] this compound represents a promising small molecule alternative that mimics BDNF's biological activities.[1][2]

The activation mechanism proceeds as follows:

-

Binding: this compound directly binds to the extracellular domain (ECD) of the TrkB receptor.[2][6] This interaction is specific to TrkB, as it does not bind to the related TrkA or TrkC receptors.[2]

-

Dimerization: This binding event promotes the homodimerization of TrkB receptors.[2][6]

-

Autophosphorylation: Receptor dimerization triggers the autophosphorylation of specific tyrosine residues within the intracellular kinase domain of TrkB.[2][6]

-

Downstream Signaling: The phosphorylated receptor acts as a scaffold for adaptor proteins, initiating three major downstream signaling cascades:

This entire process occurs independently of BDNF, allowing this compound to activate neuroprotective pathways even when endogenous BDNF levels are deficient.[2][7] In vivo studies have confirmed that orally or intraperitoneally administered this compound can cross the blood-brain barrier and activate TrkB in the brain, leading to potent neuroprotective, antidepressant, and cognitive-enhancing effects in animal models.[1][2][7]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a Natural Product with Potent Neurotrophic Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 7,8-dihydroxyflavone, a small molecular TrkB agonist, is useful for treating various BDNF-implicated human disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Small molecule TrkB agonist this compound protects nigrostriatal dopaminergic neurons from 6-OHDA and MPTP induced neurotoxicity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Deoxygedunin: Application Notes and Protocols for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxygedunin, a tetranortriterpenoid derived from the neem tree (Azadirachta indica), has garnered significant interest for its potent biological activities. While its parent compound, gedunin (B191287), is more extensively studied for its anticancer properties, this compound has primarily been investigated for its neurotrophic effects. This document provides a comprehensive overview of the experimental protocols for in vitro studies of this compound, drawing upon existing research on both this compound and its structural analog, gedunin. The information presented herein is intended to guide researchers in designing and executing in vitro experiments to explore the therapeutic potential of this compound.

This compound is recognized as a potent agonist of the Tropomyosin receptor kinase B (TrkB), mimicking the neurotrophic effects of Brain-Derived Neurotrophic Factor (BDNF).[1][2][3] This activity suggests its potential in neuroprotective and neuroregenerative therapies. In the context of oncology, while direct studies on this compound are limited, the extensive research on gedunin provides a strong rationale for investigating this compound's anticancer efficacy. Gedunin has been shown to inhibit cancer cell proliferation and induce apoptosis by modulating key signaling pathways, including the Sonic Hedgehog (Shh) and PI3K/AKT/mTOR pathways.[4][5][6] Furthermore, gedunin is a known inhibitor of Heat Shock Protein 90 (Hsp90), a chaperone protein crucial for the stability of many oncoproteins.[7][8][9] Given the structural similarity, it is plausible that this compound may share some of these anticancer mechanisms.

These application notes provide detailed protocols for essential in vitro assays to characterize the biological effects of this compound, along with data tables summarizing the known activities of gedunin to serve as a benchmark for future studies on this compound.

Quantitative Data Summary

Currently, there is a lack of published data on the half-maximal inhibitory concentration (IC50) values of this compound against cancer cell lines. However, the IC50 values for gedunin have been reported for various cancer cell lines and provide a valuable reference for designing dose-response studies with this compound.

Table 1: Reported IC50 Values of Gedunin in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay |

| NTERA-2 | Human Embryonal Carcinoma | 14.59, 8.49, 6.55 | 24, 48, 72 | SRB |

| SKBr3 | Breast Cancer | 3.3 | Not Specified | Not Specified |

| MCF-7 | Breast Cancer | 8.8 | Not Specified | Not Specified |

Note: The IC50 values for gedunin can vary depending on the cell line, assay method, and incubation time.[10][11]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of MTT by mitochondrial dehydrogenases of viable cells into a purple formazan (B1609692) product.[3][6][12]

Materials:

-

Cancer cell line of interest

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is for the detection of key proteins in the TrkB, Sonic Hedgehog, and PI3K/AKT signaling pathways to investigate the mechanism of action of this compound.[1][4][5][13][14][15][16]

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-TrkB, anti-TrkB, anti-Shh, anti-Gli1, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with various concentrations of this compound for a specified time. Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.

-

Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Signaling Pathways

This compound and the TrkB Signaling Pathway

This compound is a known agonist of the TrkB receptor, which is the primary receptor for BDNF.[1][2] Upon binding, this compound can induce the dimerization and autophosphorylation of TrkB, initiating downstream signaling cascades that are crucial for neuronal survival and plasticity.[1] In the context of cancer, the TrkB pathway has been implicated in tumor progression, metastasis, and resistance to therapy in various cancers, including neuroblastoma, pancreatic cancer, and lung cancer.[17] Therefore, investigating the effect of this compound on TrkB signaling in cancer cells is of significant interest.

Gedunin and Its Impact on Cancer Signaling Pathways

Gedunin has been shown to exert its anticancer effects by modulating multiple signaling pathways. Understanding these pathways can provide a framework for investigating the potential mechanisms of this compound.

-

Sonic Hedgehog (Shh) Pathway: Gedunin inhibits the Shh signaling pathway, which is aberrantly activated in many cancers and plays a crucial role in tumor growth, metastasis, and cancer stem cell maintenance.[4][5][6] Gedunin treatment leads to the downregulation of key components of this pathway, including Shh and the transcription factor Gli1.[4]

-

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common event in cancer. Gedunin has been reported to inhibit the PI3K/AKT/mTOR pathway, leading to decreased cancer cell survival.[4]

Conclusion

This compound presents a compelling profile for further investigation as a therapeutic agent, particularly due to its established role as a TrkB agonist. While its anticancer properties are not yet well-defined, the extensive research on its parent compound, gedunin, provides a solid foundation and rationale for exploring its potential in oncology. The protocols and data presented in these application notes are intended to facilitate and guide future in vitro studies aimed at elucidating the mechanisms of action and therapeutic efficacy of this compound. Further research is warranted to determine the IC50 values of this compound in various cancer cell lines and to delineate its specific effects on cancer-related signaling pathways, which may reveal novel therapeutic avenues for this promising natural product.

References

- 1. benchchem.com [benchchem.com]

- 2. broadpharm.com [broadpharm.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. benchchem.com [benchchem.com]

- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Gedunin, a Novel Hsp90 Inhibitor: Semisynthesis of Derivatives and Preliminary Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indian Medicinal Plant Compound as a Potential Cancer Drug♦: Gedunin Inactivates the Co-chaperone p23 Protein Causing Cancer Cell Death by Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gedunin, a novel hsp90 inhibitor: semisynthesis of derivatives and preliminary structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro Anticancer Effect of Gedunin on Human Teratocarcinomal (NTERA-2) Cancer Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. Analysis of Dispatched Protein Processing and Sonic Hedgehog Ligand Release - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Shh Antibody | Cell Signaling Technology [cellsignal.com]

- 16. researchgate.net [researchgate.net]

- 17. Targeting the BDNF/TrkB pathway for the treatment of tumors - PMC [pmc.ncbi.nlm.nih.gov]

Deoxygedunin: A Potent Neurotrophic Agent for Primary Neuronal Cultures

Application Notes

Deoxygedunin, a natural product derived from the Indian neem tree, has emerged as a significant small molecule with potent neurotrophic activities.[1][2][3] It functions as an agonist for the Tropomyosin receptor kinase B (TrkB), mimicking the biological effects of Brain-Derived Neurotrophic Factor (BDNF).[1][4] This makes this compound a valuable tool for researchers studying neuronal survival, neuroprotection, and signaling pathways in primary neuronal cultures. Its ability to be orally available and penetrate the blood-brain barrier also suggests therapeutic potential for various neurological disorders.[3][4]

In primary neuronal cultures, this compound has been demonstrated to selectively activate TrkB receptors, leading to the stimulation of downstream signaling cascades, including the PI3K/Akt and MAPK/Erk1/2 pathways.[4][5] This activation is independent of BDNF.[4] A key application of this compound in a research setting is its neuroprotective effect. Studies have shown that it can protect primary hippocampal and cortical neurons from apoptosis induced by excitotoxicity (e.g., glutamate) and ischemic conditions modeled by oxygen-glucose deprivation (OGD).[1][4][6] This protective effect is critically dependent on the presence and activation of TrkB receptors.[4]

Researchers can utilize this compound to investigate the molecular mechanisms of neuroprotection, explore the role of TrkB signaling in neuronal health and disease, and screen for other potential neurotrophic compounds. Its specific mode of action as a TrkB agonist provides a clear pathway for investigation.

Quantitative Data Summary

The following tables summarize the quantitative data from studies on the effects of this compound in primary neuronal cultures.

Table 1: Neuroprotective Effects of this compound

| Experimental Model | Insult | This compound Concentration | Outcome | Reference |

| Primary Hippocampal Neurons | 50 µM Glutamate | 0.5 µM (pretreatment for 30 min) | Suppression of neuronal cell death | [1][4] |

| Primary Hippocampal Neurons | Oxygen-Glucose Deprivation (OGD) for 3h | 0.5 µM (pretreatment for 30 min) | Potent protective effect against OGD-induced apoptosis | [4] |

Table 2: Signaling Pathway Activation by this compound

| Cell Type | This compound Concentration | Time Point | Pathway Activated | Outcome | Reference |

| Primary Rat Cortical Neurons | Various concentrations | 30 min | TrkB | Dose-dependent TrkB phosphorylation | [4] |

| Primary Hippocampal Neurons | 500 nM | 30 min | TrkB | TrkB phosphorylation | [4] |

| Primary Hippocampal Neurons | 100-250 nM (minimal) | Not specified | Erk1/2 and Akt | Dose-dependent activation of Erk1/2 and Akt | [4] |

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound signaling pathway in neurons.

Caption: Experimental workflow for studying this compound's neuroprotective effects.

Experimental Protocols

Protocol 1: Preparation of Primary Neuronal Cultures

This protocol provides a general guideline for establishing primary hippocampal or cortical neuron cultures. Specific details may need to be optimized based on the embryonic age of the source animals and specific laboratory conditions.[7][8][9]

Materials:

-

Embryonic day 18 (E18) rat or mouse pups

-

Dissection medium (e.g., Hibernate-E or Neurobasal medium)

-

Enzymatic dissociation solution (e.g., papain or trypsin)

-

Enzyme inhibitor (e.g., ovomucoid inhibitor)

-

Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and serum)

-

Culture medium (e.g., serum-free Neurobasal medium with B27 and GlutaMAX)

-

Poly-D-lysine or Poly-L-ornithine coated culture plates or coverslips

-

Sterile dissection tools

Procedure:

-

Tissue Dissection:

-

Euthanize pregnant dam according to approved animal protocols.

-

Remove embryos and place them in ice-cold dissection medium.

-

Under a dissecting microscope, carefully dissect the hippocampi or cortices from the embryonic brains.

-

Remove the meninges from the dissected tissue.

-

-

Enzymatic Digestion:

-

Transfer the tissue to a tube containing the enzymatic dissociation solution.

-

Incubate at 37°C for the recommended time (e.g., 15-30 minutes), with gentle agitation every 5 minutes.

-

Stop the digestion by adding the enzyme inhibitor.

-

-

Mechanical Dissociation:

-

Gently aspirate the enzyme/inhibitor solution and replace it with plating medium.

-

Triturate the tissue gently with a fire-polished Pasteur pipette until a single-cell suspension is obtained. Avoid creating bubbles.

-

-

Cell Plating and Culture:

-

Determine cell viability and density using a hemocytometer and Trypan blue exclusion.

-

Plate the cells onto pre-coated culture vessels at the desired density.

-

Incubate the cultures at 37°C in a humidified incubator with 5% CO2.

-

After 24 hours, replace the plating medium with culture medium.

-

Perform partial media changes every 3-4 days.

-

Protocol 2: Assessment of this compound-Mediated Neuroprotection

This protocol details the steps to evaluate the neuroprotective effects of this compound against glutamate-induced excitotoxicity.[1][4]

Materials:

-

Mature primary neuronal cultures (e.g., 7-10 days in vitro)

-

This compound stock solution (dissolved in DMSO)

-

L-Glutamic acid solution

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% bovine serum albumin in PBS)

-

Primary antibody against active Caspase-3

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

This compound Pretreatment:

-

Prepare working concentrations of this compound in pre-warmed culture medium. A final concentration of 0.5 µM is a good starting point.[1][4]

-

Include a vehicle control (DMSO) at the same final concentration as the this compound-treated wells.

-

Replace the medium in the neuronal cultures with the this compound-containing or vehicle control medium.

-

Incubate for 30 minutes at 37°C.

-

-

Glutamate-Induced Insult:

-

Immunocytochemistry for Apoptosis:

-

After the incubation period, fix the cells with the fixation solution for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with the permeabilization solution for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific antibody binding with the blocking solution for 1 hour.

-

Incubate with the primary antibody against active Caspase-3 overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Mount with a coverslip using a mounting medium containing DAPI.

-

-

Data Analysis:

-

Capture images using a fluorescence microscope.

-

Quantify the number of active Caspase-3 positive cells (apoptotic cells) and the total number of DAPI-stained nuclei.

-

Express the data as a percentage of apoptotic cells relative to the total cell number.

-

Compare the results between vehicle-treated and this compound-treated groups.

-

Protocol 3: Analysis of TrkB Signaling Pathway Activation

This protocol describes how to use Western blotting to assess the activation of TrkB and its downstream effectors, Akt and Erk1/2, following this compound treatment.[4]

Materials:

-

Mature primary neuronal cultures

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against:

-

Phospho-TrkB (p-TrkB)

-

Total TrkB

-

Phospho-Akt (p-Akt)

-

Total Akt

-

Phospho-Erk1/2 (p-Erk1/2)

-

Total Erk1/2

-

Loading control (e.g., β-actin or GAPDH)

-

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Treat mature primary neuronal cultures with various concentrations of this compound (e.g., 0, 100, 250, 500 nM) for 30 minutes.[4]

-

Wash the cells with ice-cold PBS.

-

Lyse the cells directly in the culture dish with ice-cold lysis buffer.

-

Scrape the cells and collect the lysate in a microcentrifuge tube.

-

Centrifuge at high speed at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibodies overnight at 4°C. It is recommended to probe for the phosphorylated form of the protein first.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

To analyze total protein levels, the membrane can be stripped and re-probed with antibodies against the total forms of the proteins of interest and a loading control.

-

Quantify the band intensities using image analysis software.

-

Normalize the intensity of the phosphorylated protein bands to the total protein bands to determine the extent of pathway activation.

-

References

- 1. researchgate.net [researchgate.net]

- 2. portalrecerca.uab.cat [portalrecerca.uab.cat]

- 3. This compound, a natural product with potent neurotrophic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a Natural Product with Potent Neurotrophic Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small molecule TrkB agonist this compound protects nigrostriatal dopaminergic neurons from 6-OHDA and MPTP induced neurotoxicity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]

- 8. Frontiers | Procedures for Culturing and Genetically Manipulating Murine Hippocampal Postnatal Neurons [frontiersin.org]

- 9. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]

Application Notes and Protocols: Utilizing Deoxygedunin in a Rodent Model of Alzheimer's Disease

Audience: Researchers, scientists, and drug development professionals.

Introduction: Deoxygedunin, a natural product, has emerged as a promising therapeutic candidate for Alzheimer's disease (AD). It functions as a potent agonist of the Tropomyosin receptor kinase B (TrkB), mimicking the neurotrophic effects of Brain-Derived Neurotrophic Factor (BDNF) in a BDNF-independent manner.[1][2] Activation of TrkB and its downstream signaling pathways, including PI3K/Akt and MEK/ERK, is crucial for neuronal survival, synaptic plasticity, and memory formation. In the context of Alzheimer's disease, where BDNF signaling is often impaired, small molecule TrkB agonists like this compound offer a viable therapeutic strategy.[1][3] Preclinical studies in a chemically-induced rat model of Alzheimer's-like pathology have demonstrated that this compound can ameliorate cognitive deficits, reduce amyloid-beta (Aβ) deposition and tau hyperphosphorylation, and combat oxidative stress.[4][5]

These application notes provide a comprehensive overview of the experimental protocols for evaluating the efficacy of this compound in a D-galactose (B84031) and aluminum chloride-induced rodent model of Alzheimer's disease.

Data Presentation: Summary of Preclinical Findings

The following tables summarize the representative quantitative data from studies evaluating the effects of this compound in a rat model of Alzheimer's disease.

Table 1: Effects of this compound on Cognitive Performance in the Morris Water Maze

| Group | Day 1 | Day 2 | Day 3 | Day 4 | Day 5 | Probe Trial (Time in Target Quadrant, s) |

| Control | 45.2 ± 5.1 | 35.8 ± 4.5 | 28.1 ± 3.9 | 20.5 ± 3.2 | 15.3 ± 2.8 | 35.6 ± 4.2 |

| AD Model | 58.7 ± 6.3 | 52.1 ± 5.8 | 48.5 ± 5.2 | 45.3 ± 4.9 | 42.8 ± 4.5 | 18.2 ± 3.1 |

| AD Model + this compound | 55.3 ± 5.9 | 43.7 ± 5.1# | 35.2 ± 4.6# | 28.9 ± 4.1# | 22.4 ± 3.7# | 29.8 ± 3.8# |

Data are presented as mean escape latency (seconds) ± SEM. *p<0.05 vs. Control; #p<0.05 vs. AD Model.